

PRL-2915: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: PRL 2915

Cat. No.: B3251364

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and pharmacological profile of PRL-2915, a potent and selective antagonist of the human somatostatin subtype 2 receptor (hsst2). All quantitative data is presented in structured tables, and detailed methodologies for key experiments are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Chemical Structure and Properties

PRL-2915 is a synthetic cyclic octapeptide. Its chemical identity and key properties are summarized in the table below.

Property	Value
IUPAC Name	4-chloro-L-phenylalanyl-D-cysteinyl-3-(3-pyridinyl)-L-alanyl-D-tryptophyl-L-lysyl-3-methyl-L-valyl-L-cysteinyl-3-(2-naphthalenyl)-L-alaninamide, cyclic (2 → 7)-disulfide
Molecular Formula	C ₅₉ H ₇₁ ClN ₁₂ O ₈ S ₂
Molecular Weight	1175.85 g/mol
CAS Number	209006-18-8
Appearance	White to off-white solid
Amino Acid Sequence	{Phe<4-Cl>}-[d-Cys]-{β-Ala<3-Py>}-[d-Trp]-Lys-{Val<3-Me>}-Cys-{2-Nal}-NH ₂ (Disulfide bond between Cys ² and Cys ⁷)

Pharmacological Properties

PRL-2915 is a high-affinity antagonist for the human somatostatin subtype 2 receptor (hsst2), exhibiting significant selectivity over other somatostatin receptor subtypes. It also demonstrates antagonist activity at the urotensin-II receptor.

Somatostatin Receptor Binding Affinity

The binding affinity of PRL-2915 for human somatostatin receptors has been determined through competitive binding assays. The inhibition constants (K_i) are presented in the table below.

Receptor Subtype	Ki (nM)
hsst1	>1000
hsst2	12
hsst3	100
hsst4	895
hsst5	520

In Vitro Antagonist Activity

PRL-2915 has been shown to be a potent antagonist in a rat pituitary growth hormone in vitro assay, effectively inhibiting the action of somatostatin.

Assay	IC ₅₀ (nM)
Rat Pituitary Growth Hormone Antagonist Assay (vs. Somatostatin-14)	1.8

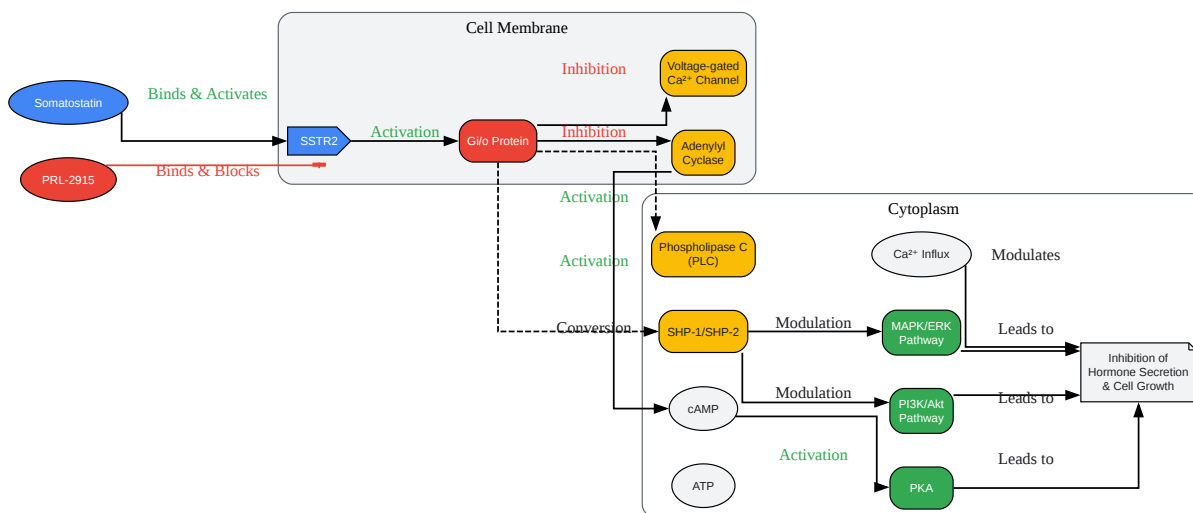
Urotensin-II Receptor Activity

PRL-2915 dose-dependently blocks human urotensin-II-induced tonic contractions in isolated rat aortic rings, indicating its antagonist activity at the urotensin-II receptor.

Signaling Pathways

Somatostatin Receptor Subtype 2 (SSTR2) Signaling

PRL-2915 acts as an antagonist at the SSTR2, a G-protein coupled receptor (GPCR). Upon activation by its endogenous ligand somatostatin, SSTR2 initiates a signaling cascade that leads to various cellular responses. As an antagonist, PRL-2915 blocks these downstream effects. The canonical SSTR2 signaling pathway is depicted below.



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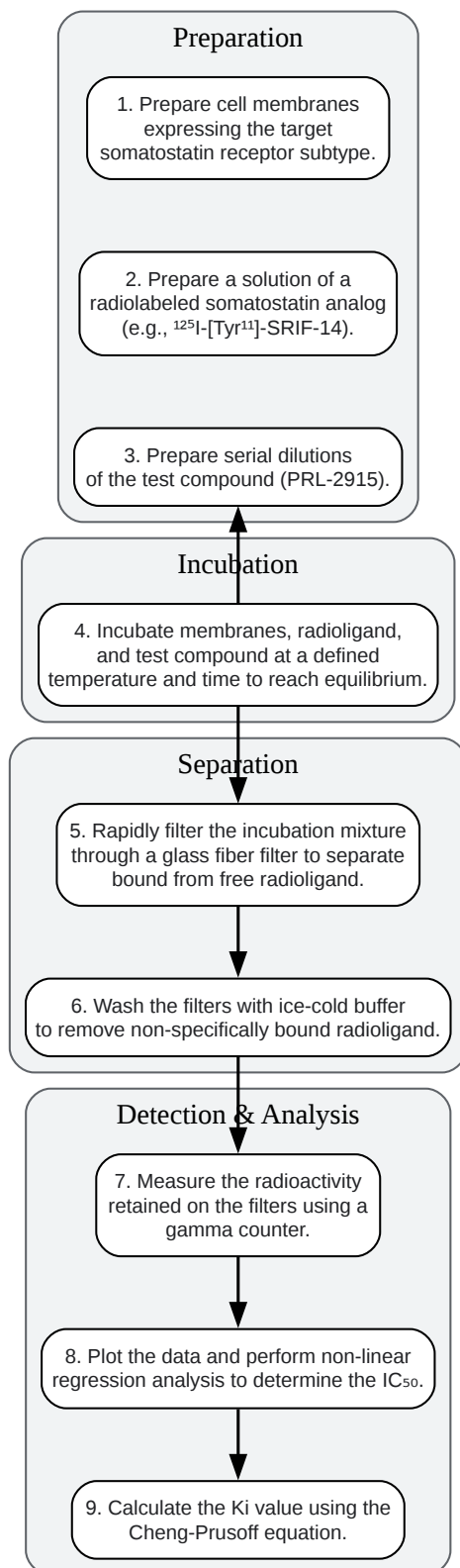
Caption: SSTR2 Signaling Pathway and Point of Inhibition by PRL-2915.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of PRL-2915.

Radioligand Binding Assay for Somatostatin Receptors

This protocol outlines the general procedure for a competitive radioligand binding assay to determine the affinity (K_i) of a test compound like PRL-2915 for somatostatin receptors.



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Caption: Experimental Workflow for Radioligand Binding Assay.

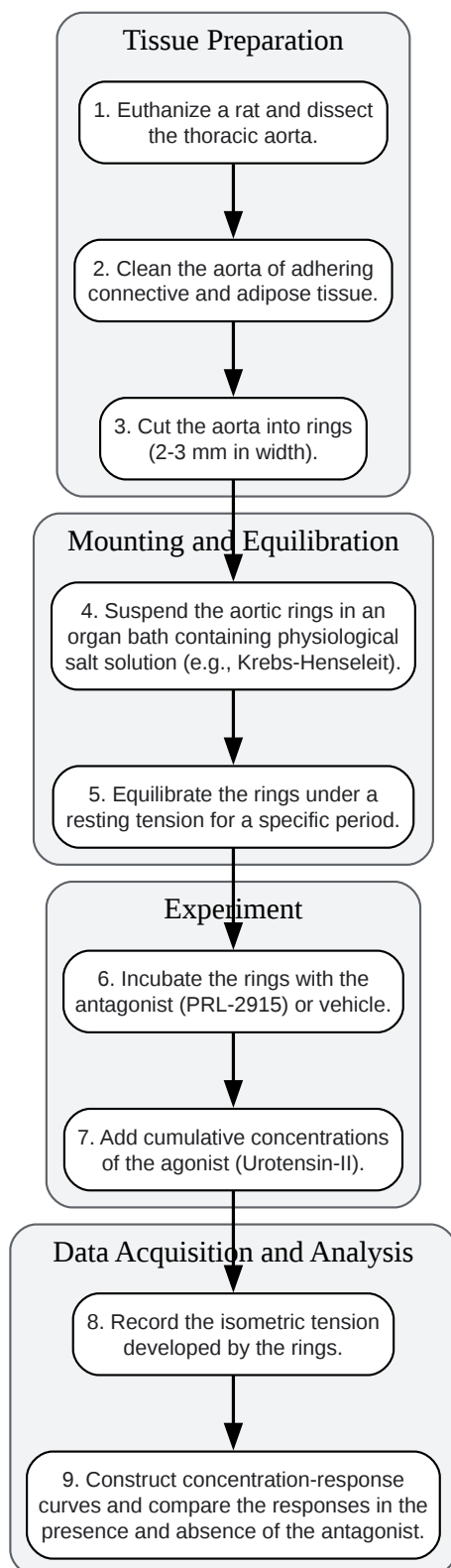
Detailed Steps:

- Membrane Preparation:
 - Culture cells stably expressing the human somatostatin receptor subtype of interest (e.g., CHO-K1 or HEK293 cells).
 - Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
 - Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
 - Centrifuge the supernatant at high speed to pellet the cell membranes.
 - Wash the membrane pellet and resuspend it in the binding buffer. Determine the protein concentration using a suitable method (e.g., Bradford assay).
- Binding Assay:
 - In a 96-well plate, add the following to each well:
 - Cell membrane preparation (a specific amount of protein, e.g., 20-40 μg).
 - A fixed concentration of the radiolabeled somatostatin analog (e.g., ^{125}I -[Tyr¹¹]-somatostatin-14) at a concentration close to its K_d .
 - Varying concentrations of the unlabeled test compound (PRL-2915).
 - For determining non-specific binding, add a high concentration of unlabeled somatostatin.
 - Bring the final volume to a fixed amount (e.g., 250 μL) with binding buffer (50 mM HEPES, 5 mM MgCl_2 , 1 mg/mL BSA, pH 7.4).

- Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).
- Filtration and Counting:
 - Terminate the binding reaction by rapid filtration through a glass fiber filter (e.g., Whatman GF/B) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
 - Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
 - Measure the radioactivity retained on the filters using a gamma counter.
- Data Analysis:
 - Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.
 - Plot the percentage of specific binding against the logarithm of the test compound concentration.
 - Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
 - Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant for the receptor.

Rat Aortic Ring Contraction Assay

This protocol describes the general methodology to assess the antagonist effect of a compound like PRL-2915 on urotensin-II-induced vasoconstriction in isolated rat aortic rings.



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Caption: Experimental Workflow for Rat Aortic Ring Contraction Assay.

Detailed Steps:

- Tissue Preparation:
 - Humanely euthanize a male Wistar rat.
 - Carefully dissect the thoracic aorta and place it in cold, oxygenated Krebs-Henseleit solution.
 - Remove the surrounding connective and adipose tissues under a dissecting microscope.
 - Cut the aorta into rings of approximately 2-3 mm in width. The endothelium may be removed by gently rubbing the luminal surface with a wire.
- Mounting and Equilibration:
 - Suspend each aortic ring between two L-shaped stainless-steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.
 - Connect one hook to a fixed support and the other to an isometric force transducer to record changes in tension.
 - Apply an optimal resting tension (e.g., 1.5-2.0 g) to the rings and allow them to equilibrate for at least 60-90 minutes, with periodic washing with fresh buffer.
- Experimental Procedure:
 - After equilibration, test the viability of the rings by inducing a contraction with a standard agent like potassium chloride (KCl).
 - Wash the rings and allow them to return to baseline tension.
 - Incubate the aortic rings with either the vehicle (control) or a specific concentration of PRL-2915 for a predetermined period (e.g., 30 minutes).
 - Construct a cumulative concentration-response curve for urotensin-II by adding it to the organ bath in increasing concentrations and recording the steady-state contraction at each

concentration.

- Data Analysis:
 - Express the contractile responses as a percentage of the maximal contraction induced by KCl.
 - Plot the mean contractile response against the logarithm of the agonist concentration to generate concentration-response curves.
 - Compare the concentration-response curves in the presence and absence of PRL-2915 to determine the nature and potency of the antagonism.

Conclusion

PRL-2915 is a valuable research tool for investigating the physiological and pathophysiological roles of the somatostatin subtype 2 receptor and the urotensin-II receptor. Its high affinity and selectivity for *hsst2* make it a suitable probe for studying the downstream signaling and functional consequences of SSTR2 blockade. The detailed protocols provided in this guide offer a foundation for the design and execution of experiments utilizing this potent antagonist.

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